HC BLUE 12

Description

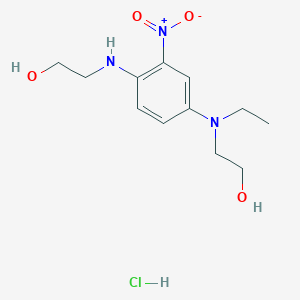

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4.ClH/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19;/h3-4,9,13,16-17H,2,5-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKQJEXWFGAMMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892458 |

Source

|

| Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132885-85-9 |

Source

|

| Record name | HC Blue 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132885-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N-Ethyl-N-(2-hydroxyethyl)amino)-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132885859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

HC BLUE 12: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC BLUE 12, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a nitroaniline derivative primarily utilized as a direct hair dye in semi-permanent and oxidative hair coloring formulations.[1][2] Its classification as a "HC" dye indicates that it is a non-oxidative hair colorant that imparts color directly to the hair shaft without a chemical reaction.[2] Due to its widespread use in consumer products, HC BLUE 12 has been the subject of extensive toxicological evaluation to assess its safety for human use. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and toxicological profile, including detailed experimental protocols for key safety assessments.

Chemical Structure and Identification

The chemical structure of HC BLUE 12 is characterized by a nitro-substituted benzene (B151609) ring with two amino groups, each further substituted with ethanol (B145695) moieties. The hydrochloride salt form enhances its stability and solubility in aqueous formulations.

Molecular Structure:

Caption: Chemical structure of HC BLUE 12.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride |

| CAS Number | 132885-85-9 |

| EINECS Number | 407-020-2 |

| Molecular Formula | C12H20ClN3O4 |

| InChI Key | LXKQJEXWFGAMMW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of HC BLUE 12 are crucial for its formulation in cosmetic products and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of HC BLUE 12

| Property | Value |

| Molecular Weight | 305.76 g/mol |

| Appearance | Yellow-green amorphous powder |

| Melting Point | >400°C |

| Water Solubility | >200 g/L at 20°C[3] |

| Solubility in Methanol (B129727) | Soluble |

| logP (Octanol/Water Partition Coefficient) | 2.319 (estimated)[4] |

| pKa | Not available |

| Maximum Absorption (λmax) | 522 (±5) nm and 416 (±5) nm |

Synthesis and Analysis

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for HC BLUE 12 is not readily found in the scientific literature. However, based on the synthesis of similar nitroaniline derivatives, a plausible synthetic route involves the nucleophilic aromatic substitution of a di-substituted nitrobenzene (B124822) with the appropriate aminoethanol derivatives. A general approach for a related compound, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol in a suitable solvent under reflux.[5] A similar strategy could be adapted for the synthesis of HC BLUE 12, likely involving a multi-step process to introduce the different substituents on the aniline (B41778) base.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of HC BLUE 12 in cosmetic formulations.

HPLC Method for Hair Dye Analysis (General Protocol)

A general method for the analysis of hair dyes in cosmetic products involves extraction of the dye from the product matrix followed by HPLC analysis.

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the hair dye product into a 20 mL volumetric flask.

-

Add 15 mL of a solution of 0.1% ascorbic acid in 50% methanol. The ascorbic acid acts as an antioxidant to prevent degradation of the dye.

-

Sonicate the mixture for 30 minutes to ensure complete extraction of the dye.

-

Dilute to the mark with the 0.1% ascorbic acid in 50% methanol solution.

-

Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase column such as a C18 or a specialized column for polar compounds is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve good separation of the various components in the formulation.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the column effluent. The maximum absorption wavelengths of HC BLUE 12 (around 416 nm and 522 nm) are used for detection and quantification.

-

Quantification: A calibration curve is generated using standard solutions of HC BLUE 12 of known concentrations.

-

Toxicological Profile

The safety of HC BLUE 12 has been extensively evaluated through a battery of toxicological studies, primarily focusing on its potential for acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Acute Toxicity

HC BLUE 12 exhibits low acute oral toxicity. Studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study.[3]

Irritation

Studies on rabbits have indicated that HC BLUE 12 is not a skin irritant.[3]

Skin Sensitization

The potential of HC BLUE 12 to cause skin sensitization has been assessed using the Murine Local Lymph Node Assay (LLNA).

Experimental Protocol: Murine Local Lymph Node Assay (OECD 429)

The LLNA is the preferred method for in vivo testing of skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Genotoxicity

The genotoxic potential of HC BLUE 12 has been investigated using a range of in vitro and in vivo assays. While some in vitro studies showed positive results, in vivo studies, which are more relevant for human risk assessment, were negative. The in vivo Comet assay is a key study in this assessment.

Experimental Protocol: In Vivo Comet Assay (adapted from OECD 489)

The Comet assay, or single-cell gel electrophoresis assay, is used to detect DNA strand breaks in individual cells.

Caption: Workflow for the In Vivo Comet Assay.

Regulatory Status and Safety Conclusion

Based on the comprehensive toxicological data, the Scientific Committee on Consumer Safety (SCCS) has concluded that the use of HC BLUE 12 in non-oxidative hair dye formulations at a maximum concentration of 1.5% and in oxidative hair dye formulations at a maximum on-head concentration of 0.75% is safe for consumers.[3] It is important to note that HC BLUE 12 is a moderate skin sensitizer, and products containing this ingredient may need to be labeled accordingly.[3] Additionally, as a secondary and tertiary amine, it should not be used in combination with nitrosating agents to avoid the formation of nitrosamines.[3]

Conclusion

HC BLUE 12 is a well-characterized direct hair dye with a favorable safety profile for its intended use in cosmetic products. Its physicochemical properties are well-suited for formulation in hair colorants. Extensive toxicological testing has demonstrated a low potential for systemic toxicity and, while it is a moderate skin sensitizer, it is not considered to be genotoxic in vivo. The detailed experimental protocols for key safety assessments provide a framework for the continued evaluation of similar cosmetic ingredients. For researchers and professionals in drug development, the data on HC BLUE 12 can serve as a valuable case study on the safety assessment of nitroaniline compounds.

References

HC Blue 12: A Technical Overview for Scientific Professionals

An in-depth examination of the physicochemical properties, toxicological profile, and regulatory assessment of the hair dye ingredient, HC Blue No. 12.

This technical guide provides a comprehensive overview of HC Blue No. 12 (CAS: 132885-85-9), a non-oxidative hair dye, for researchers, scientists, and professionals in drug development and cosmetic science. The following sections detail its chemical identity, summarize key toxicological data, and outline the experimental methodologies used in its safety assessment.

Core Physicochemical Data

HC Blue No. 12 is chemically identified as 4-[N-Ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, Monohydrochloride.[1][2] It is also referred to by the name Nitroblau.[3] The compound exists as a hydrochloride salt and a free base (CAS: 104516-93-0).[4] For risk assessment purposes, the toxicokinetics and toxicity of both forms are considered comparable.[4]

| Property | Value | Reference |

| Chemical Name | 4-[N-Ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, Monohydrochloride | [1][2] |

| CAS Number | 132885-85-9 (Hydrochloride Salt) | [5] |

| Molecular Formula | C12H20ClN3O4 | [5] |

| Molecular Weight | 305.76 g/mol | [5] |

| Physical Form | Yellow-green powder | [3] |

Toxicological Assessment

The safety of HC Blue No. 12 has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The key findings from various toxicological studies are summarized below.

Acute Toxicity

| Endpoint | Species | Route | Value | Result | Reference |

| LD50 | Rat (female) | Oral | 1668 mg/kg bw | Harmful if swallowed | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | Low acute dermal toxicity | [4] |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Reference |

| 28-day | Rat | Oral (gavage) | 316 mg/kg bw/day | [4] |

| 90-day | Rat | Oral (gavage) | 60 mg/kg bw/day | [4] |

Genotoxicity & Mutagenicity

| Assay | System | Result | Reference |

| Gene Mutation | Mouse Lymphoma Cells | Weakly positive | [4] |

| Micronucleus Test | Human Lymphocytes | Genotoxic (clastogenic and/or aneugenic) | [4] |

| Overall Assessment | In vitro & In vivo | Not considered genotoxic | [3][4] |

Other Toxicological Endpoints

| Endpoint | Result | Reference |

| Skin Irritation | No irritation observed | [3][4] |

| Eye Irritation | Transient irritation | [3] |

| Skin Sensitization | Moderate sensitizing agent | [3][4] |

| Carcinogenicity | Not considered to be carcinogenic based on available data | [4] |

| Reproductive/Developmental Toxicity | No specific toxicity observed; NOAEL (maternal and developmental) of 140 mg/kg bw/day | [3][4] |

Experimental Protocols

The toxicological data presented are based on standardized and internationally recognized protocols, primarily following OECD guidelines. Below are descriptions of the methodologies for key toxicological studies.

Acute Oral Toxicity

The acute oral toxicity was determined in female rats. The study likely followed a protocol similar to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). The substance was administered to animals at various dose levels, and mortality and clinical signs of toxicity were observed over a 14-day period. The LD50 value was then calculated. Signs of toxicity reported included reduced activity, abdominal positioning, and blue discoloration of the extremities.[4]

Dermal Absorption

Dermal absorption was assessed using radioactively-labeled HC Blue No. 12 in a hair dye formulation applied to the skin of Long Evans rats.[4] This in vivo method allows for the quantification of the absorbed dose by measuring radioactivity in urine, feces, and tissues over a period of time. The percutaneous absorption was found to be approximately 1.3% in female rats under non-oxidative conditions.[4]

Repeated Dose Oral Toxicity (90-day)

A 90-day subchronic oral toxicity study was conducted in Wistar rats according to OECD Guideline 408.[4] The test substance was administered daily by gavage at doses of 0, 15, 30, and 60 mg/kg bw/day.[4] The study involved comprehensive monitoring of animal health, body weight, food consumption, hematology, clinical chemistry, and a full histopathological examination of organs and tissues at the end of the study to identify any treatment-related adverse effects. The highest dose tested was determined to be the No Observed Adverse Effect Level (NOAEL).[4]

In Vitro Gene Mutation Assay

The mutagenic potential of HC Blue No. 12 was evaluated in a mouse lymphoma assay (likely following OECD Guideline 490). This assay assesses the ability of a substance to induce mutations at the thymidine (B127349) kinase (tk) locus in mouse lymphoma L5178Y cells. The assay was conducted both with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.[4]

Application in Hair Dye Formulations

HC Blue No. 12 is used as a direct, non-reactive hair coloring agent.[3] Its mechanism of action involves the diffusion of the small dye molecules into the hair shaft where they adhere, without a chemical reaction, providing a semi-permanent color that lasts for several washes.[1][2]

It is used in two main types of hair dye formulations:

-

Non-oxidative (Semi-permanent): Used at a maximum on-head concentration of 1.5%. The product is typically applied for 30 minutes and can be used weekly.[3]

-

Oxidative (Permanent): Used as a direct dye component at a maximum on-head concentration of 0.75%. In these formulations, it is mixed with a developer like hydrogen peroxide before application for 30 minutes, with applications typically repeated monthly.[3]

Safety Assessment Workflow

The following diagram illustrates the logical workflow for the safety assessment of a cosmetic ingredient like HC Blue No. 12, based on the data requirements of regulatory bodies such as the SCCS.

Caption: Workflow for cosmetic ingredient safety assessment.

Conclusion

HC Blue No. 12 is a well-characterized hair dye ingredient. Extensive toxicological testing has been conducted to establish its safety profile for use in cosmetic products. The Scientific Committee on Consumer Safety concluded that its use in non-oxidative and oxidative hair dye formulations at specified maximum concentrations does not pose a risk to the consumer, apart from its potential as a moderate skin sensitizer.[4] Professionals involved in the formulation and development of products containing this ingredient should adhere to the established concentration limits and be aware of its sensitizing potential.

References

An In-depth Technical Guide to the Mechanism of Action of HC BLUE 12 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 12 is a direct, non-oxidative hair dye belonging to the chemical class of nitro dyes.[1][2] It is utilized in both semi-permanent and permanent hair coloring formulations to impart a blue hue.[3][4] As a direct dye, its mechanism of action relies on the direct deposition and diffusion of the chromophore into the hair shaft without the need for a chemical oxidation process to develop the color.[1][2] This guide provides a detailed technical overview of HC Blue No. 12, focusing on its mechanism of action, physicochemical properties, relevant quantitative data, and experimental methodologies.

Physicochemical Properties of HC BLUE 12

HC Blue No. 12 is chemically identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol, often used as its monohydrochloride salt.[1][5][6] Its small molecular size is a key attribute that facilitates its function as a direct dye.[1][2]

| Property | Value | Reference(s) |

| INCI Name | HC BLUE NO. 12 | [7][8] |

| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [6] |

| CAS Number | 132885-85-9 (Monohydrochloride); 104516-93-0 (Free Base) | [6][8] |

| EINECS Number | 407-020-2 | [6][8] |

| Molecular Formula | C12H19N3O4.HCl | [6][7] |

| Molecular Weight | 305.76 g/mol | [7] |

| Physical Form | Powder | [7] |

| Solubility | Soluble in water, ethanol, and methanol (B129727).[5][7] Estimated water solubility: 1935 mg/L at 25°C.[9] | [5][7][9] |

Core Mechanism of Action

The dyeing action of HC Blue No. 12 is a physical process governed by its chemical structure and the properties of the hair fiber. As a nitro dye, it possesses a nitro group attached to a benzene (B151609) ring, which acts as the chromophore responsible for the blue color.

Diffusion and Penetration

The relatively low molecular weight of HC Blue No. 12 allows it to penetrate the hair cuticle and diffuse into the cortex.[1][2] This process is driven by a concentration gradient between the dye solution applied to the hair and the interior of the hair shaft. The dyeing process does not involve a chemical reaction with the hair proteins.[1][2]

Adsorption and Binding

Once inside the hair cortex, HC Blue No. 12 is retained through a combination of weak, non-covalent interactions. These interactions are primarily:

-

Van der Waals Forces: Arising from the temporary fluctuating dipoles between the dye molecules and the amino acid residues of keratin (B1170402).

-

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups in the HC Blue No. 12 structure can form hydrogen bonds with polar sites on the keratin protein.

-

Hydrophobic Interactions: The aromatic ring of the dye can interact with nonpolar regions of the hair protein.

Unlike ionic dyes, which form strong electrostatic bonds with the charged sites on keratin, the binding of nitro dyes like HC Blue No. 12 is weaker, which is characteristic of semi-permanent coloration.[1][2] The color is gradually lost over several washes as the dye molecules diffuse back out of the hair.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and safety of HC Blue No. 12.

Table 1: Application and Usage Concentrations

| Parameter | Value | Reference(s) |

| Max. On-Head Concentration (Non-Oxidative) | 1.5% | [3][4] |

| Max. On-Head Concentration (Oxidative) | 0.75% (mixed with hydrogen peroxide before application) | [3][4] |

| Typical Application Time | 30 minutes | [4] |

| Application Frequency (Semi-Permanent) | Weekly intervals | [4] |

| Application Frequency (Permanent/Oxidative) | Monthly intervals | [4] |

Table 2: Toxicological and Absorption Data

| Parameter | Value / Finding | Reference(s) |

| Percutaneous Absorption | Approx. 1.3% in rats from a commercial formulation under non-oxidative conditions.[3] A maximal penetration of 1% is also reported.[4] | [3][4] |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (rabbits) | [3] |

| Genotoxicity | Considered not to be genotoxic based on in vitro data. | [3] |

| Skin Sensitization | Considered a moderate skin sensitizer. | [3] |

| NOAEL (90-day study, rats) | 30 mg/kg bw | [4] |

| NOAEL (Maternal & Developmental Toxicity) | 140 mg/kg bw/day (highest dose tested) | [3] |

Experimental Protocols

Detailed experimental protocols for the evaluation of HC Blue No. 12 are outlined in regulatory submissions. Below are generalized methodologies based on common practices in the field.

Protocol for In-Vitro Hair Dyeing

This protocol describes a typical procedure for dyeing hair tresses in a laboratory setting to evaluate color uptake and fastness.

Protocol for Analysis by LC-MS/MS

This is a generalized protocol for the extraction and quantification of HC Blue No. 12 from a cosmetic matrix, adapted from standard methods for hair dye analysis.[10]

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cosmetic product into a 20 mL volumetric flask.

-

Add 15 mL of a solvent mixture (e.g., 0.1% ascorbic acid in 50% methanol solution) to prevent degradation.[10]

-

Sonicate for 30 minutes to ensure complete extraction of the dye.[10]

-

Dilute to the final volume with the solvent mixture.[10]

-

Filter the solution through a 0.22 µm membrane filter to remove particulates. The resulting filtrate is the sample solution.[10]

-

-

Standard Preparation:

-

Prepare a stock solution by accurately weighing and dissolving a reference standard of HC Blue No. 12 in the solvent mixture.

-

Create a series of calibration standards by performing serial dilutions of the stock solution.

-

-

LC-MS/MS Conditions (Illustrative):

-

Chromatographic Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol/acetonitrile mixture).[10]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using precursor and product ions specific to HC Blue No. 12.

-

Visualization of Dye-Keratin Interaction

The interaction between HC Blue No. 12 and the keratin matrix is non-covalent. The diagram below illustrates the proposed binding modes within the hair cortex.

Conclusion

HC Blue No. 12 functions as a direct hair dye through a mechanism of diffusion into the hair shaft and subsequent adsorption to the keratin matrix via non-covalent interactions. Its effectiveness is attributed to its small molecular size, which facilitates penetration through the cuticle. The semi-permanent nature of the coloration is a direct result of the relatively weak forces holding the dye molecules within the hair, allowing them to be gradually washed out. The provided quantitative data and experimental protocols offer a framework for further research and development involving this colorant.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. haut.de [haut.de]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ec.europa.eu [ec.europa.eu]

- 5. nbinno.com [nbinno.com]

- 6. shivohmchemicals.com [shivohmchemicals.com]

- 7. HC Blue 12, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]

- 8. incibeauty.com [incibeauty.com]

- 9. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]

- 10. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to the Spectroscopic Properties of HC BLUE NO. 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of HC BLUE NO. 12, a semi-permanent hair dye. The information is intended for researchers, scientists, and professionals in drug development who may be investigating the properties and interactions of this compound.

Introduction

HC BLUE NO. 12, with the chemical name 2-({4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol hydrochloride, is a nitroaromatic amine used as a direct dye in hair coloring products. Its spectroscopic properties are crucial for understanding its color, stability, and potential interactions with biological systems. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of HC BLUE NO. 12 is presented below.

| Property | Value |

| Chemical Name | 2-({4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol hydrochloride |

| CAS Number | 132885-85-9 |

| Molecular Formula | C₁₂H₁₉N₃O₄·HCl |

| Molecular Weight | 305.76 g/mol |

| Appearance | Amorphous, yellow-green powder |

| Solubility | Soluble in methanol (B129727) |

Spectroscopic Properties

The color of HC BLUE NO. 12 arises from its absorption of light in the visible region of the electromagnetic spectrum. The key spectroscopic parameters are detailed below.

Absorption Spectroscopy

HC BLUE NO. 12 exhibits characteristic absorption maxima in the visible range.

| Parameter | Value | Reference |

| Absorption Maxima (λmax) | 522 (±5) nm and 416 (±5) nm | [1] |

| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ (general for HC dyes) | [2] |

| Absorbance (%) | Min. 315 (±5%) and 600 (±5%) | [1] |

Note on Absorbance (%): The precise meaning of "Absorbance (%)" as provided in the source is unclear without further context. It may refer to a quality control parameter specific to the manufacturer.

Fluorescence Spectroscopy

Currently, there is no publicly available data on the fluorescence properties of HC BLUE NO. 12, such as its emission maximum or fluorescence quantum yield.

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to determining the spectroscopic properties of hair dyes like HC BLUE NO. 12.

Determination of Absorption Spectrum and Molar Absorptivity

The absorption spectrum and molar absorptivity of a dye can be determined using a UV-Visible spectrophotometer.

Objective: To measure the absorbance of HC BLUE NO. 12 at different wavelengths and to calculate its molar absorptivity.

Materials:

-

HC BLUE NO. 12 powder

-

Methanol (or other suitable solvent)

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of HC BLUE NO. 12 powder and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the solvent (methanol) and place it in the spectrophotometer. Zero the instrument using the solvent as a blank.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined absorption maxima (416 nm and 522 nm).

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for each absorption maximum.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity multiplied by the path length.

-

Calculate the molar absorptivity (ε) from the slope of the linear regression.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

While no fluorescence data for HC BLUE NO. 12 is available, the following protocol describes a standard method for determining the fluorescence quantum yield relative to a known standard.

Objective: To determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Sample solution (HC BLUE NO. 12 in a suitable solvent)

-

Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Cuvettes

Procedure:

-

Selection of a Standard: Choose a standard with an emission range that is similar to the expected emission of the sample.

-

Absorbance Adjustment: Prepare dilute solutions of both the sample and the standard in the same solvent. Adjust the concentrations of both solutions so that their absorbance at the excitation wavelength is low (typically < 0.1) and ideally identical.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the sample solution under the same experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Subtract the integrated fluorescence intensity of the blank from the integrated intensities of the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

References

HC BLUE 12: An In-depth Technical Guide to its Solubility in Water, Ethanol, and DMSO

For Researchers, Scientists, and Drug Development Professionals

HC BLUE 12 is a synthetic aromatic amine primarily utilized as a direct, non-oxidative dye in semi-permanent hair coloring products. Its efficacy and application in various formulations are intrinsically linked to its solubility characteristics in different solvents. This technical guide provides a comprehensive overview of the solubility of HC BLUE 12 in three common laboratory solvents: water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Solubility of HC BLUE 12

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in research and development. Understanding the solubility of HC BLUE 12 in various solvents is essential for its effective use in cosmetic formulations and toxicological studies.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for HC BLUE 12 in water, ethanol, and DMSO.

| Solvent | Quantitative Solubility | Temperature (°C) | Method/Source Reference |

| Water | > 200,000 mg/L | 20 | European Commission, Scientific Committee on Consumer Products |

| ~1,935 mg/L (estimated) | 25 | The Good Scents Company | |

| Ethanol | Data not available | - | - |

| DMSO | ≥ 100,000 mg/L (10% w/v) | Not Specified | Inferred from experimental use in a Local Lymph Node Assay |

Note: The significant discrepancy in the reported water solubility values may be attributed to differences in experimental methodologies (e.g., measured versus estimated) or the specific form of the HC BLUE 12 compound used (e.g., free base vs. hydrochloride salt). The value from the European Commission report is likely more indicative of its practical solubility in aqueous formulations.

Qualitative Solubility Overview

Qualitative assessments consistently describe HC BLUE 12 as being soluble in water and other organic solvents, including ethanol.[1] Its solubility in DMSO is well-established through its use in experimental settings, where it has been successfully dissolved at high concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and the development of new research methodologies. The following protocol for a Local Lymph Node Assay (LLNA) provides a practical example of the preparation and use of HC BLUE 12 in a DMSO vehicle for toxicological assessment.

Local Lymph Node Assay (LLNA) for Skin Sensitization Potential of HC BLUE 12

This protocol is adapted from the methodology reported by the European Commission's Scientific Committee on Consumer Products.

Objective: To assess the skin sensitization potential of HC BLUE 12 after topical application to the ears of mice.

Materials:

-

HC BLUE 12 (purity ≥ 97%)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Positive control (e.g., p-phenylenediamine)

-

CBA/J mice (female, 5 per group)

-

Micropipettes

-

Vortex mixer

-

Hair dryer

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of HC BLUE 12 in DMSO at concentrations of 0.5%, 1.5%, 5.0%, and 10.0% (w/v).

-

Ensure complete dissolution of HC BLUE 12 in DMSO, using a vortex mixer if necessary.

-

Prepare a vehicle control group using only DMSO.

-

Prepare a positive control group at a known sensitizing concentration.

-

-

Animal Dosing:

-

For three consecutive days, apply 25 µL of the appropriate test solution, vehicle control, or positive control to the dorsal surface of each ear of the mice in the respective groups.

-

After each application, gently dry the ears using a hair dryer for approximately 5 minutes.

-

-

Endpoint Measurement (Day 5):

-

On day 5, measure the proliferation of lymphocytes in the draining auricular lymph nodes. This is typically done by assessing the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by using alternative methods such as ATP content measurement.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-

An SI of ≥ 3 is generally considered a positive result, indicating a sensitizing potential.

-

Visualizations

Diagrams are provided below to illustrate the experimental workflow for the solubility assessment and the Local Lymph Node Assay.

Caption: A generalized workflow for determining the solubility of HC BLUE 12.

Caption: A workflow diagram for the Local Lymph Node Assay of HC BLUE 12.

References

HC BLUE 12: A Technical Safety Guide for the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for HC BLUE 12, intended for use in a laboratory setting. The information herein is synthesized from regulatory assessments and scientific evaluations to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This guide focuses on the core safety principles and provides detailed data to support risk assessments and the implementation of appropriate laboratory protocols.

Chemical Identification and Physical Properties

HC BLUE 12 is a chemical compound used primarily as a dye. It is important to distinguish between the parent compound and its hydrochloride salt, as they may have different properties regarding local effects, although their toxicological profiles are often considered similar.[1]

| Identifier | Parent Compound | Hydrochloride Salt |

| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride |

| CAS Number | 104516-93-0 | 132885-85-9[2][3] |

| Molecular Formula | C12H19N3O4[1] | C12H20ClN3O4[2] |

| Molecular Weight | 269.25 g/mol [1] | 305.76 g/mol [2][4] |

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 515.64 °C @ 760.00 mm Hg (estimated) | [5] |

| Flash Point | 265.60 °C (510.00 °F) TCC (estimated) | [5] |

| Water Solubility | 1935 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 2.319 (estimated) | [5] |

Toxicological Data Summary

The following tables summarize the key toxicological endpoints for HC BLUE 12. These data are derived from animal studies and in vitro assays.

Acute Toxicity

| Endpoint | Species | Route | Value | Observations |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | Low acute dermal toxicity. No mortality or other sub-lethal effects were reported.[1] |

| Acute Oral Toxicity | Rat | Oral | Moderately toxic | Signs of toxicity included reduced activity, abdominal position, and blue discoloration of extremities.[1][6] |

Irritation and Sensitization

| Endpoint | Species | Result | Notes |

| Skin Irritation | Rabbit | Not an irritant | 0.5 g applied for four hours under occlusive conditions.[1] |

| Eye Irritation | Rabbit | Slight irritant | Mild conjunctival erythema was observed in two animals for up to 48 hours. Not sufficient to warrant hazard classification.[1] |

| Skin Sensitization | Animal Study | Moderate sensitizer | May cause sensitization by skin contact.[1] |

Repeated Dose and Developmental Toxicity

| Endpoint | Species | Route | NOAEL | Study Duration |

| Sub-chronic Toxicity | Rat | Oral (gavage) | 60 mg/kg bw/day | 90 days.[6] |

| Developmental Toxicity | Rat | Oral (gavage) | 140 mg/kg bw/day | Gestation day 5-15. No irreversible structural changes were observed in fetuses.[6] |

Genotoxicity and Carcinogenicity

| Assay | System | Result |

| Genotoxicity | In vitro human peripheral lymphocytes | Genotoxic (clastogenic and/or aneugenic)[1] |

| Carcinogenicity | Animal data | No data available. Not considered to be carcinogenic based on available genotoxicity data and mechanistic information.[1] |

Hazard Identification and GHS Classification

While a harmonized GHS classification is not consistently available across all sources, the hydrochloride salt is classified as hazardous.[1] The parent chemical is also recommended for the same classification.[1]

-

Acute Toxicity, Oral: Category 4

-

Skin Sensitization: Category 1

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling HC BLUE 12 in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the required PPE for handling HC BLUE 12 powder.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Page loading... [wap.guidechem.com]

- 3. shivohmchemicals.com [shivohmchemicals.com]

- 4. HC Blue 12 | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]

- 6. ec.europa.eu [ec.europa.eu]

In Vitro Toxicological Profile of HC Blue No. 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of HC Blue No. 12, a common ingredient in hair dye formulations. The information is compiled from scientific opinions and assessments by regulatory bodies, focusing on genotoxicity and cytotoxicity studies. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of cosmetic ingredients and other chemical compounds.

Executive Summary

HC Blue No. 12 has been evaluated in a battery of in vitro toxicology assays to determine its potential for mutagenicity and clastogenicity. The available data indicates that HC Blue No. 12 is mutagenic in bacterial reverse mutation assays (Ames test). Furthermore, it has shown a weak positive result for gene mutation in mammalian cells (mouse lymphoma assay) and has been demonstrated to induce micronuclei in cultured human peripheral lymphocytes, indicating clastogenic and/or aneugenic potential. While these in vitro studies have indicated genotoxic potential, in vivo studies have not shown the same effects.[1]

Genotoxicity Assessment

The genotoxicity of HC Blue No. 12 has been assessed through a series of in vitro tests, including the bacterial reverse mutation assay, the in vitro mammalian cell gene mutation test, and the in vitro micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Data Presentation

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 | With and Without | Up to 5000 µ g/plate | Mutagenic in TA98 and TA1538 with S9 activation. An increase in revertants was observed at mid-doses (200-1250 µ g/plate ), with a decrease at higher concentrations. | [2] |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA98, TA100, and TA1538 | With and Without | Not Specified | Positive in TA98, TA100, and TA1538 with and without S9 activation. | [1] |

Note: Specific revertant colony counts were not available in the reviewed public documents.

Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)

The studies on HC Blue No. 12 were conducted in compliance with OECD Guideline 471. The general protocol for this assay is as follows:

-

Test Strains: A set of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538) were used. These strains are auxotrophic for histidine and contain different mutations that are sensitive to reversion by various types of mutagens.

-

Metabolic Activation: The assay was performed both in the absence and presence of a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This system simulates mammalian metabolism.

-

Exposure: The tester strains were exposed to various concentrations of HC Blue No. 12, a negative control (solvent), and a positive control (a known mutagen) in a suitable medium.

-

Plating: The bacteria were then plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies on the test plates was counted and compared to the number on the control plates. A significant, dose-dependent increase in the number of revertant colonies is indicative of mutagenic potential.

Experimental Workflow: Ames Test

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay assesses the potential of a chemical to induce gene mutations in mammalian cells, specifically at the thymidine (B127349) kinase (tk) locus in L5178Y mouse lymphoma cells.

Data Presentation

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Mouse Lymphoma Assay (tk locus) | L5178Y Mouse Lymphoma Cells | With and Without | Exp. I: 174.4 - 1041.7 µg/ml (-S9), 186.1 - 666.7 µg/ml (+S9). Exp. II: 72.6 - 260 µg/ml (-S9). Exp. IIA: 12.5 - 216 µg/ml (-S9), 25 - 700 µg/ml (+S9). | Weakly positive with and without S9 activation. A dose-dependent increase in mutant frequency was observed in one experiment without S9. Increases with S9 were not dose-dependent and considered not biologically relevant. | [2] |

Note: Specific mutant frequency values were not available in the reviewed public documents.

Experimental Protocol: Mouse Lymphoma Assay (OECD 476)

The study on HC Blue No. 12 was conducted in accordance with OECD Guideline 476. The general protocol for this assay is as follows:

-

Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK+/-) locus, were used.

-

Toxicity Pre-test: A preliminary test was conducted to determine the appropriate concentration range of HC Blue No. 12 based on its cytotoxicity, measured by relative suspension growth.

-

Treatment: In the main experiment, the cells were treated with HC Blue No. 12 for 4 hours (with and without S9 mix) or 24 hours (without S9 mix).

-

Expression Period: Following treatment, the cells were cultured for a period (48 or 72 hours) to allow for the fixation of any DNA damage into a stable mutation at the TK locus.

-

Selection: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and be killed, while TK-deficient mutants will survive and form colonies.

-

Scoring: The number of mutant colonies was counted, and the mutant frequency was calculated relative to the number of surviving cells plated in a non-selective medium. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.

Experimental Workflow: Mouse Lymphoma Assay

Caption: Workflow for the In Vitro Mouse Lymphoma Assay.

In Vitro Mammalian Cell Micronucleus Test

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Data Presentation

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| In Vitro Micronucleus Test | Cultured Human Peripheral Blood Lymphocytes | With and Without | Based on cytotoxicity (Replication Index) | Genotoxic (clastogenic and/or aneugenic). Induced an increase in micronucleated binucleated cells. | [1] |

Note: Specific percentages of micronucleated cells were not available in the reviewed public documents.

Experimental Protocol: In Vitro Micronucleus Test (based on draft OECD 487)

The study on HC Blue No. 12 was performed in accordance with the draft OECD Guideline 487. The general protocol for this assay is as follows:

-

Cell Culture: Human peripheral blood lymphocytes were used. These cells are stimulated to divide in culture.

-

Cytotoxicity Range-Finding: A preliminary experiment was conducted to determine the appropriate concentrations of HC Blue No. 12 to be tested. Cytotoxicity was measured by the Replication Index (RI), which assesses cell proliferation. The highest concentration tested was intended to induce a specific level of cytotoxicity.

-

Treatment: The lymphocyte cultures were treated with HC Blue No. 12 at various concentrations, along with negative and positive controls, both with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one cell division.

-

Harvesting and Staining: The cells were harvested, fixed, and stained with a DNA-specific dye.

-

Scoring: The frequency of micronuclei was determined by scoring the number of micronuclei in a large number of binucleated cells (typically 1000-2000 per concentration).

-

Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Experimental Workflow: In Vitro Micronucleus Test

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information detailing the specific signaling pathways that are modulated by HC Blue No. 12, nor the precise molecular mechanisms underlying its observed in vitro genotoxicity. Further research would be required to elucidate these aspects. The genotoxic effects observed suggest that HC Blue No. 12 or its metabolites may interact with DNA, either directly or indirectly, or interfere with the mitotic apparatus.

Logical Diagram: In Vitro Genotoxicity Assessment Strategy

Caption: A tiered approach to in vitro genotoxicity assessment.

Conclusion

The in vitro toxicological profile of HC Blue No. 12 indicates a potential for genotoxicity. It is mutagenic in bacteria and shows evidence of inducing both gene mutations and chromosomal damage in mammalian cells in vitro. This information is crucial for the safety assessment of cosmetic products containing this ingredient and highlights the importance of a comprehensive testing battery for evaluating the genotoxic potential of chemical substances. It is important to note that while in vitro tests are valuable screening tools, a full risk assessment also considers in vivo data and exposure scenarios.

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of HC BLUE NO. 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicity of the hair dye ingredient, HC BLUE NO. 12. The information is compiled from regulatory assessments and scientific databases to support environmental risk evaluations.

Physicochemical Properties

A substance's behavior in the environment is largely dictated by its physicochemical properties. Below is a summary of the available data for HC BLUE NO. 12.

| Property | Value | Reference |

| Molecular Formula | C12H19N3O4 | The Good Scents Company |

| Boiling Point | 515.64 °C (estimated) | The Good Scents Company[1] |

| Water Solubility | 1935 mg/L at 25 °C (estimated) | The Good Scents Company[1] |

| logP (o/w) | 2.319 (estimated) | The Good Scents Company[1] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. Key aspects include its degradation, bioaccumulation, and partitioning tendencies.

Biodegradation

Biodegradation is a critical process that determines the persistence of a chemical in the environment. For HC BLUE NO. 12, a ready biodegradability test has been conducted.

Table 1: Ready Biodegradability of HC BLUE NO. 12

| Test Guideline | Inoculum | Exposure Duration | Result | Conclusion |

| Not specified in summary, but consistent with OECD 301 series | Activated sludge | 28 days | 0% degradation | Not readily biodegradable |

The study, as reported in the ECHA registration dossier, indicates that HC BLUE NO. 12 is not readily biodegradable, suggesting it may persist in the environment.

The objective of a ready biodegradability test is to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake. A reference compound is run in parallel to validate the test procedure.

For a substance to be considered "readily biodegradable," it must meet a pass level of 70% removal of DOC or 60% of the theoretical maximum CO2 production or oxygen uptake within a 10-day window during the 28-day test period.

Experimental workflow for a ready biodegradability test.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. It is a key factor in assessing the potential for a substance to cause adverse effects in the food chain.

As of the date of this guide, no experimental data from a bioaccumulation study in fish (e.g., following OECD Guideline 305) for HC BLUE NO. 12 has been identified in the public domain.

The OECD 305 guideline describes a procedure to characterize the bioconcentration potential of a substance in fish. The test consists of two phases: uptake and depuration.

During the uptake phase (typically 28 days), fish are exposed to the test substance at a constant concentration in the water under flow-through conditions. The concentration of the substance in the fish is measured at several time points.

Following the uptake phase, the fish are transferred to a clean water environment for the depuration phase, where the elimination of the substance from the fish is monitored over time.

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Workflow for a fish bioaccumulation study (OECD 305).

Ecotoxicity

Ecotoxicity studies are conducted to determine the potential for a substance to cause harm to aquatic and terrestrial organisms.

Aquatic Toxicity

The aquatic environment is a primary recipient of many chemicals released into the environment. Therefore, understanding the toxicity to aquatic organisms is crucial for a comprehensive environmental risk assessment.

Table 2: Acute Toxicity of HC BLUE NO. 12 to Aquatic Invertebrates

| Test Guideline | Species | Exposure Duration | Endpoint | Value |

| OECD 202 | Daphnia magna | 48 hours | EL50 | 4.9 mg/L |

The 48-hour EL50 (Effect Loading rate 50%) for Daphnia magna is 4.9 mg/L, indicating that HC BLUE NO. 12 is harmful to aquatic invertebrates.

This test is designed to determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia population over a 48-hour period.

Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The EC50 (or in the case of a poorly soluble substance, the EL50) is then calculated.

Workflow for a Daphnia sp. acute immobilization test (OECD 202).

Fish and Algae Toxicity

As of the date of this guide, no experimental data from an acute fish toxicity study (e.g., following OECD Guideline 203) or an algae growth inhibition test (e.g., following OECD Guideline 201) for HC BLUE NO. 12 has been identified in the public domain. This represents a significant data gap in the environmental risk assessment of this substance.

Environmental Risk Assessment Logic

The environmental risk of a substance is determined by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). The PNEC is derived from the available ecotoxicity data.

Logical relationship in the environmental risk assessment of HC BLUE NO. 12.

Conclusion

Based on the available data, HC BLUE NO. 12 is not readily biodegradable, indicating a potential for persistence in the environment. It is also classified as harmful to aquatic invertebrates. Significant data gaps exist for its bioaccumulation potential in fish and its toxicity to fish and algae. Further testing in these areas is necessary for a complete environmental risk assessment. Professionals in research, drug development, and environmental safety should consider these factors when evaluating the use and disposal of products containing HC BLUE NO. 12.

References

HC BLUE 12: An In-Depth Technical Guide to Stability and Degradation Pathways

Disclaimer: Publicly available, detailed stability and degradation studies specifically for HC BLUE 12 are limited. The Scientific Committee on Consumer Products (SCCP) has noted a lack of submitted data on its stability in solutions or marketed products.[1] This guide, therefore, provides a comprehensive overview based on the chemical nature of HC BLUE 12, data on structurally related compounds, and general principles of hair dye chemistry. It is intended to guide researchers, scientists, and drug development professionals in designing and interpreting stability studies for this compound.

HC BLUE 12, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a direct dye used in both semi-permanent and oxidative hair coloring formulations.[1][2] Understanding its stability and potential degradation pathways is critical for ensuring product safety and efficacy.

Physicochemical Properties

A summary of the available physicochemical properties of HC BLUE 12 is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [2] |

| CAS Number | 132885-85-9 | [2] |

| Molecular Formula | C12H19N3O4.HCl | [2] |

| Molecular Weight | 305.76 g/mol | [2] |

| Appearance | Yellow-green amorphous powder | [2] |

| Solubility | Soluble in methanol | [2] |

| Maximum Absorption (λmax) | 522 (±5) nm, 416 (±5) nm | [2] |

Potential Degradation Pathways

Based on the chemical structure of HC BLUE 12, a nitroaromatic amine with secondary and tertiary amine functionalities, as well as primary alcohol groups, several degradation pathways can be anticipated under various stress conditions.

Photodegradation

Exposure to light, particularly UV radiation, is a common cause of degradation for many hair dyes. For protein-based fibers like hair, the degradation process often involves photoreduction of the dye and photooxidation of the hair fiber itself.

A potential photodegradation pathway for HC BLUE 12 is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. This would lead to a significant change in the chromophore and a loss of color.

Oxidative Degradation

Although used as a direct dye, HC BLUE 12 is often included in oxidative hair dye formulations containing hydrogen peroxide.[1] The presence of a strong oxidizing agent could lead to several degradation reactions, including:

-

Oxidation of the secondary and tertiary amine groups: This could lead to the formation of N-oxides or cleavage of the side chains.

-

Oxidation of the primary alcohol groups: The hydroxyethyl (B10761427) side chains could be oxidized to aldehydes or carboxylic acids.

-

Oxidative cleavage of the aromatic ring: Under harsh oxidative conditions, the benzene (B151609) ring itself could be cleaved.

Hydrolytic Degradation

The stability of HC BLUE 12 to hydrolysis at different pH values is an important parameter. While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the ether linkages in the hydroxyethyl side chains, although this is less likely than other degradation pathways.

N-Nitrosamine Formation: A Key Safety Consideration

HC BLUE 12 contains secondary and tertiary amine groups, which are susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrogen oxides in the air) to form N-nitrosamines.[1] N-nitrosamines are a class of compounds that are often carcinogenic. Regulatory bodies recommend that hair dye formulations containing substances like HC BLUE 12 should not be used in combination with nitrosating agents and that the nitrosamine (B1359907) content should be kept below 50 ppb.

Recommended Experimental Protocols for Stability and Degradation Studies

To thoroughly investigate the stability and degradation pathways of HC BLUE 12, a series of forced degradation studies should be conducted. The following are generalized protocols that can be adapted for this purpose.

General Sample Preparation and Analysis

-

Sample Preparation: Prepare solutions of HC BLUE 12 in appropriate solvents (e.g., water, methanol, or a formulation base) at a known concentration.

-

Analytical Method: A stability-indicating HPLC method with a UV-Vis or photodiode array (PDA) detector is essential. The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used for the identification of degradation products.

Hydrolytic Stability

-

Conditions: Expose solutions of HC BLUE 12 to acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.

-

Temperature: Conduct studies at both room temperature and an elevated temperature (e.g., 60-80 °C).

-

Procedure:

-

Prepare solutions of HC BLUE 12 in the different pH media.

-

Store the solutions at the specified temperatures, protected from light.

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.

-

Analyze the samples to determine the percentage of HC BLUE 12 remaining and the formation of any degradation products.

-

Oxidative Stability

-

Conditions: Expose a solution of HC BLUE 12 to an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H2O2).

-

Temperature: The study is usually conducted at room temperature.

-

Procedure:

-

Prepare a solution of HC BLUE 12.

-

Add the hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

At various time points, withdraw an aliquot and analyze by HPLC. Quenching the reaction with a substance like sodium bisulfite may be necessary before analysis.

-

Photostability

-

Conditions: Expose both a solid sample of HC BLUE 12 and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Procedure:

-

Place the solid sample and the solution in a photostability chamber.

-

Expose the samples to a specified light intensity for a defined period.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Summary

While specific experimental data on the stability and degradation of HC BLUE 12 is scarce in the public domain, its chemical structure suggests potential for degradation through photodegradation (nitro reduction), oxidation (of amine and alcohol groups), and the formation of N-nitrosamines. A thorough investigation using forced degradation studies under hydrolytic, oxidative, and photolytic conditions is necessary to fully characterize its stability profile, identify degradation products, and ensure the safety and efficacy of products containing this hair dye. The experimental outlines provided in this guide offer a framework for conducting such essential studies.

References

An In-depth Technical Guide to HC Blue No. 12: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 12 is a synthetic nitro dye, specifically classified as a direct dye.[1] Its primary application is as a colorant in both semi-permanent and permanent hair dye formulations.[1][2][3][4] Unlike oxidative dyes, direct dyes like HC Blue No. 12 impart color without a chemical reaction, adhering to or diffusing into the hair shaft.[1] Its small molecular size facilitates penetration into the hair fiber.[1][4] Beyond cosmetics, it also finds use in the textile and printing industries, and as a biological staining agent.[5] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis route, and a summary of its toxicological data.

Chemical and Physical Properties

HC Blue No. 12 is the monohydrochloride salt of 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol.[5][6] The free base form is also recognized. Key quantitative data are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol, monohydrochloride | [5][6] |

| INCI Name | HC Blue No. 12 | [7] |

| CAS Number | 132885-85-9 (HCl Salt); 104516-93-0 (Free Base) | [6][7][8] |

| Molecular Formula | C₁₂H₂₀ClN₃O₄ | [6] |

| Molecular Weight | 305.76 g/mol | [6][7] |

| Physical Form | Powder | [7] |

| Solubility | Soluble in water and methanol | [5][7][9] |

Proposed Synthesis of HC Blue No. 12

While a specific, detailed protocol for the industrial synthesis of HC Blue No. 12 is not publicly documented, a plausible two-step synthetic pathway can be proposed based on the known synthesis of the structurally similar HC Blue No. 2.[10] The process would likely involve an initial aromatic nucleophilic substitution followed by a second substitution reaction.

Experimental Protocol:

Step 1: Synthesis of 2-((4-(ethyl(2-hydroxyethyl)amino)-2-nitrophenyl)amino)ethan-1-ol

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge 1-chloro-4-(ethyl(2-hydroxyethyl)amino)-2-nitrobenzene.

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol (B145695) or isopropanol (B130326). To this solution, add an excess of monoethanolamine. The excess monoethanolamine acts as both the nucleophile and the acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the free base of HC Blue No. 12.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base from Step 1 in a suitable organic solvent, such as isopropanol or acetone.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol, while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield HC Blue No. 12 as a stable powder.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. altmeyers.org [altmeyers.org]

- 4. JP5981315B2 - Hair dye composition - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. HC Blue 12 | 132885-85-9 [chemicalbook.com]

- 7. HC Blue 12, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]

- 8. HC Blue 12 Online | HC Blue 12 Manufacturer and Suppliers [scimplify.com]

- 9. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]

- 10. View Attachment [cir-reports.cir-safety.org]

HC BLUE 12: An In-depth Technical Guide on its Interactions with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 12, a nitroaromatic amine primarily utilized as a direct hair dye, has been the subject of extensive toxicological evaluation. While a significant body of data exists regarding its safety profile, a detailed understanding of its interactions with biological macromolecules at the molecular level remains an area of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on the interactions of HC Blue No. 12 with biological systems, with a focus on its genotoxic potential and the inferred interactions with DNA. Due to a lack of specific studies on its direct binding to proteins and its effects on signaling pathways, this guide also draws upon general principles of nitroaromatic compound toxicology to provide a plausible mechanistic framework. All quantitative data from key studies are summarized, and where available, detailed experimental protocols are provided. Visualizations of pertinent biological pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Chemical Identity and Use

HC Blue No. 12, chemically known as 1-(ß-hydroxyethyl)amino-2-nitro-4-N-ethyl-N-(ß-hydroxyethyl) aminobenzene, and its hydrochloride salt are used as direct hair coloring agents in both non-oxidative and oxidative hair dye formulations[1]. It is also referred to by the name "Nitroblau"[2]. The parent compound has the CAS number 104516-93-0, while the hydrochloride salt is registered under CAS number 132885-85-9[1].

Interactions with Nucleic Acids (DNA)

The primary concern regarding the interaction of HC Blue No. 12 with biological macromolecules stems from its potential to interact with DNA, leading to genotoxicity. The evidence for this is derived from a series of in vitro and in vivo toxicological studies.

Evidence of Genotoxicity

In vitro studies have provided evidence for the genotoxic potential of HC Blue No. 12. The Scientific Committee on Consumer Products (SCCP) concluded that the parent chemical is genotoxic in vitro, based on findings that it induces an increase in micronucleated binucleated cells in cultured human peripheral lymphocytes, indicating a potential for clastogenic (chromosome-breaking) and/or aneugenic (affecting chromosome number) effects[1]. Furthermore, the parent compound tested weakly positive for gene mutations at the tk locus in mouse lymphoma cells[1]. In bacterial reverse mutation assays (Ames test), HC Blue No. 12 was found to be mutagenic in Salmonella typhimurium strains TA98 and TA1538, and in strain TA100 in one experiment, both with and without metabolic activation[2].

However, the results from in vivo studies present a conflicting picture. An in vivo comet assay conducted on rats did not show any evidence of DNA damage in the liver, stomach, or urinary bladder[1][2]. Based on the weight of evidence from both in vitro and in vivo studies, some regulatory bodies have concluded that HC Blue No. 12 is not considered to be genotoxic in vivo[1].

Potential Mechanisms of DNA Interaction

While direct evidence for the specific molecular interactions of HC Blue No. 12 with DNA is lacking in the published literature, the genotoxic effects observed in vitro suggest potential mechanisms common to nitroaromatic compounds. One plausible pathway involves the metabolic activation of the nitro group to reactive intermediates that can then interact with DNA.

Interactions with Proteins and Other Macromolecules

There is currently no specific information available in the scientific literature regarding the direct binding of HC Blue No. 12 to proteins or its potential to inhibit enzyme activity. The toxicological data does not point towards specific protein targets. As a hair dye, its primary intended interaction is with the proteins (keratin) in the hair shaft. This interaction is facilitated by the small molecular size of direct dyes, which allows them to diffuse into the hair fiber[3].

Quantitative Data Summary

The following tables summarize the key quantitative data from toxicological studies of HC Blue No. 12.

Table 1: Genotoxicity Data

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA1538, TA100 | With and Without | Positive | [2] |

| Gene Mutation | Mouse Lymphoma Cells (tk locus) | With and Without | Weakly Positive | [1] |

| Micronucleus Test | Cultured Human Peripheral Lymphocytes | Not specified | Positive (Clastogenic/Aneugenic) | [1] |

| Comet Assay | Rat (liver, stomach, urinary bladder) | In vivo | Negative | [1][2] |

Table 2: Toxicity Data

| Study Type | Species | Route | NOAEL | Key Findings | Reference |